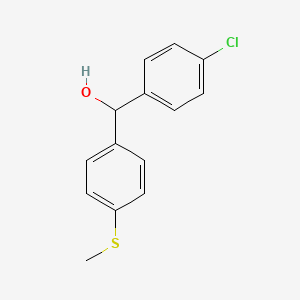

4-Chloro-4'-(methylthio)benzhydrol

Description

4-Chloro-4'-(methylthio)benzhydrol (CAS: Discontinued, Ref: 10-F022468) is a halogenated benzhydrol derivative featuring a chloro substituent at the 4-position of one benzene ring and a methylthio (-SMe) group at the 4'-position of the adjacent benzene ring. Its structural uniqueness arises from the combination of electron-withdrawing (Cl) and electron-donating (SMe) groups, which influence its reactivity, solubility, and intermolecular interactions . Despite its discontinued commercial status (CymitQuimica, 2025), it remains a subject of academic interest for comparative studies with analogs .

Properties

Molecular Formula |

C14H13ClOS |

|---|---|

Molecular Weight |

264.8 g/mol |

IUPAC Name |

(4-chlorophenyl)-(4-methylsulfanylphenyl)methanol |

InChI |

InChI=1S/C14H13ClOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 |

InChI Key |

YFHLIZOQHXGYAT-UHFFFAOYSA-N |

SMILES |

CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |

Canonical SMILES |

CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 4-Chloro-4'-(methylthio)benzhydrol, we compare it with compounds sharing structural motifs such as halogenation, thioether linkages, or benzhydrol frameworks. Key examples include:

4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (Compound 11)

- Structural Features : Contains a chloro-substituted benzene ring, a methylthio group, and a sulfonamide moiety.

- Synthesis : Produced via a 15-hour reaction in toluene with PTSA catalysis, yielding a melting point of 177–180°C .

- Key Differences : Unlike this compound, Compound 11 incorporates a sulfonamide group and a fused benzo[1,3]dioxole system, enhancing its hydrogen-bonding capacity and thermal stability .

3-(Methylthio)propanoic Acid Esters (from Tainong Pineapple Varieties)

- Structural Features : Methylthio groups attached to short-chain esters (e.g., ethyl or methyl esters).

- Functional Role : These esters are critical aroma compounds in pineapples, with OAVs (Odor Activity Values) >1, highlighting the methylthio group’s role in volatility and sensory properties .

- Key Differences: While this compound is non-volatile and aromatic, these esters are aliphatic and bioactive, emphasizing divergent applications (synthetic intermediates vs. flavor chemistry) .

5a,6-Anhydrobisdethiobis(methylthio)gliotoxin (Compound 3)

- Structural Features : A marine-derived gliotoxin analog with bis(methylthio) groups.

- NMR Characterization : Distinguished by ^1H/^13C NMR signals for methylthio groups (δ ~2.1–2.3 ppm for SMe) and a fused bicyclic system .

- Key Differences : Compound 3’s bis(methylthio) configuration and macrocyclic rigidity contrast with this compound’s flexible benzhydrol backbone, affecting their biological activity and solubility .

Data Tables: Structural and Physicochemical Comparisons

Research Findings and Trends

- Reactivity : The methylthio group in this compound may participate in nucleophilic substitution or oxidation reactions, akin to sulfur-containing analogs in sulfonamide derivatives (e.g., Compound 11) .

- Hydrogen Bonding : Unlike methylthio esters (e.g., pineapple volatiles), the benzhydrol’s hydroxyl group enables hydrogen-bonding networks, critical for crystal packing and solubility—a property explored in crystallography studies .

- Discontinued Status: Limited commercial availability (CymitQuimica, 2025) suggests challenges in synthesis or regulatory concerns, contrasting with structurally simpler methylthio compounds (e.g., aroma esters) that remain widely accessible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.